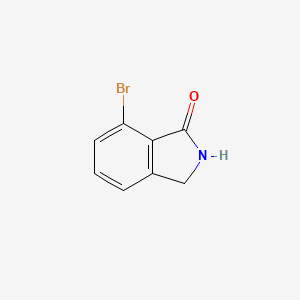

7-Bromo-2,3-dihydro-isoindol-1-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c9-6-3-1-2-5-4-10-8(11)7(5)6/h1-3H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTWPGJGLJLJZHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)Br)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60571342 | |

| Record name | 7-Bromo-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200049-46-3 | |

| Record name | 7-Bromo-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-2,3-dihydro-1H-isoindol-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Bromo-2,3-dihydro-isoindol-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 7-Bromo-2,3-dihydro-isoindol-1-one, a valuable building block in medicinal chemistry and drug discovery. The synthesis commences from the readily available starting material, 2-bromo-6-methylbenzonitrile, and proceeds through a two-step sequence involving benzylic bromination followed by an intramolecular cyclization. An alternative pathway starting from 2-bromo-6-formylbenzoic acid is also discussed. This document furnishes detailed experimental protocols, tabulated data for key reaction parameters, and visualizations of the synthetic routes and experimental workflows to aid in practical laboratory implementation.

Primary Synthesis Pathway: From 2-Bromo-6-methylbenzonitrile

The most direct and efficient synthesis of this compound is proposed to proceed via a two-step route starting from 2-bromo-6-methylbenzonitrile. This pathway involves a radical-initiated benzylic bromination followed by a one-pot hydrolysis and intramolecular cyclization.

Step 1: Synthesis of 2-Bromo-6-(bromomethyl)benzonitrile

The initial step involves the selective bromination of the methyl group of 2-bromo-6-methylbenzonitrile. This is typically achieved through a free-radical chain reaction initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), in the presence of a brominating agent like N-bromosuccinimide (NBS).

Experimental Protocol:

-

Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-bromo-6-methylbenzonitrile (1.0 eq), N-bromosuccinimide (NBS, 1.1 eq), and a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN).

-

Initiation: Add a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 eq) to the mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 77-82 °C for CCl₄ or CH₃CN, respectively) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash the solid with a small amount of the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude 2-bromo-6-(bromomethyl)benzonitrile. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Data Presentation:

| Reagent/Parameter | Molar Ratio/Value | Notes |

| 2-bromo-6-methylbenzonitrile | 1.0 | Starting material |

| N-bromosuccinimide (NBS) | 1.1 | Brominating agent |

| Azobisisobutyronitrile (AIBN) | 0.05 | Radical initiator |

| Solvent | - | CCl₄ or CH₃CN |

| Temperature | Reflux | 77-82 °C |

| Reaction Time | 2-4 hours | Monitor by TLC/GC-MS |

| Expected Yield | 70-85% | After purification |

Step 2: One-Pot Synthesis of this compound

The second step involves the conversion of the nitrile group of 2-bromo-6-(bromomethyl)benzonitrile into a primary amide, which then undergoes intramolecular nucleophilic substitution to form the desired isoindolinone ring. This transformation can be efficiently carried out in a one-pot procedure using acidic or basic conditions.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the crude or purified 2-bromo-6-(bromomethyl)benzonitrile (1.0 eq) in a suitable solvent such as a mixture of acetic acid and water or an alcohol/water mixture.

-

Hydrolysis and Cyclization (Acidic Conditions): Add a strong acid, such as concentrated sulfuric acid or hydrochloric acid (2-3 eq), to the solution. Heat the mixture to reflux (approximately 100-120 °C). The acid catalyzes the hydrolysis of the nitrile to a carboxylic acid, which can then be amidated in situ, followed by intramolecular cyclization. Monitor the reaction by TLC. The reaction is typically complete within 4-8 hours.

-

Hydrolysis and Cyclization (Basic Conditions): Alternatively, dissolve the starting material in a suitable solvent and add a base such as sodium hydroxide or potassium carbonate. The reaction may proceed at room temperature or with gentle heating. This promotes the formation of the amide which then acts as a nucleophile for the cyclization.

-

Work-up: After completion, cool the reaction mixture and carefully neutralize it with a suitable base (e.g., sodium bicarbonate solution) if acidic conditions were used, or with an acid if basic conditions were used. The product may precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Data Presentation:

| Reagent/Parameter | Molar Ratio/Value | Notes |

| 2-bromo-6-(bromomethyl)benzonitrile | 1.0 | Starting material |

| Acid/Base | 2-3 eq | e.g., H₂SO₄ or NaOH |

| Solvent | - | Acetic acid/H₂O or Alcohol/H₂O |

| Temperature | Reflux | 100-120 °C |

| Reaction Time | 4-8 hours | Monitor by TLC |

| Expected Yield | 60-75% | After purification |

Alternative Synthesis Pathway: From 2-Bromo-6-formylbenzoic acid

An alternative route to this compound involves the reductive amination of 2-bromo-6-formylbenzoic acid followed by intramolecular lactamization.

Step 1: Reductive Amination of 2-Bromo-6-formylbenzoic acid

This step involves the reaction of the aldehyde with an ammonia source to form an imine intermediate, which is then reduced in situ to the corresponding amine.

Experimental Protocol:

-

Reaction Setup: Dissolve 2-bromo-6-formylbenzoic acid (1.0 eq) in a suitable solvent like methanol or ethanol.

-

Imine Formation: Add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol (excess).

-

Reduction: Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq), portion-wise at 0 °C.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Purify the resulting amino acid by standard methods.

Step 2: Intramolecular Lactamization

The amino acid intermediate is then cyclized to the lactam (isoindolinone).

Experimental Protocol:

-

Reaction Setup: Dissolve the amino acid from the previous step in a high-boiling point solvent such as toluene or xylene.

-

Cyclization: Heat the solution to reflux, often with azeotropic removal of water using a Dean-Stark apparatus. The use of a catalyst, such as a catalytic amount of p-toluenesulfonic acid, can facilitate the reaction.

-

Purification: After completion, cool the reaction mixture and purify the product by recrystallization or column chromatography.

Mandatory Visualizations

Caption: Primary synthesis pathway of this compound.

Caption: Alternative synthesis pathway of this compound.

Caption: Experimental workflow for the primary synthesis pathway.

An In-depth Technical Guide to the Chemical Properties of 7-Bromo-2,3-dihydro-isoindol-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 7-Bromo-2,3-dihydro-isoindol-1-one. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the isoindolinone scaffold. The guide includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential role as a modulator of key signaling pathways.

Introduction

This compound is a halogenated derivative of the isoindolinone core structure. The isoindolinone scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of biologically active compounds with diverse therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective agents. The presence and position of the bromine atom on the aromatic ring of this compound are expected to significantly influence its physicochemical properties and biological activity, making it a compound of interest for further investigation and as a building block in the synthesis of novel therapeutic agents.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. While some experimental data is available, certain properties are predicted based on computational models.

| Property | Value | Source |

| Molecular Formula | C₈H₆BrNO | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 212.04 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 200049-46-3 | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Boiling Point (Predicted) | 452.172 °C at 760 mmHg | --INVALID-LINK-- |

| Flash Point (Predicted) | 227.266 °C | --INVALID-LINK-- |

| Density (Predicted) | 1.666 g/cm³ | --INVALID-LINK-- |

| Refractive Index (Predicted) | 1.625 | --INVALID-LINK-- |

| Vapor Pressure (Predicted) | 0 mmHg at 25°C | --INVALID-LINK-- |

| Purity | Typically ≥97% | --INVALID-LINK-- |

| Storage | Room temperature, in a dry and sealed container. | --INVALID-LINK-- |

Experimental Protocols

Synthesis

A reported method for the synthesis of this compound involves the reaction of a substituted benzonitrile. The following is a generalized protocol based on similar syntheses.

Reaction Scheme:

An In-depth Technical Guide to 7-Bromo-2,3-dihydro-isoindol-1-one (CAS Number: 200049-46-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-2,3-dihydro-isoindol-1-one is a halogenated lactam that has garnered significant interest in medicinal chemistry and drug discovery. Its isoindolinone core is a privileged scaffold found in numerous biologically active compounds. The presence and position of the bromine atom on the aromatic ring provide a handle for further chemical modifications, making it a versatile intermediate for the synthesis of a diverse range of molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential therapeutic applications of this compound, with a focus on its emerging role as a potential inhibitor of Cyclin-Dependent Kinase 7 (CDK7) and as a building block for Proteolysis Targeting Chimeras (PROTACs).

Chemical and Physical Properties

This compound is a solid at room temperature with the chemical formula C₈H₆BrNO. A summary of its key physicochemical properties is presented in Table 1. While experimental data for properties such as melting and boiling points are not widely reported in the literature, computational predictions provide valuable estimates.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 200049-46-3 | N/A |

| Molecular Formula | C₈H₆BrNO | N/A |

| Molecular Weight | 212.04 g/mol | N/A |

| IUPAC Name | 7-bromo-2,3-dihydroisoindol-1-one | N/A |

| Canonical SMILES | C1C2=C(C(=O)N1)C=CC=C2Br | N/A |

| InChI Key | XTWPGJGLJLJZHW-UHFFFAOYSA-N | N/A |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Soluble in DMSO, methanol, and dichloromethane; slightly soluble in water.[1] | N/A |

| Storage | Store in cool, dry conditions (2-8°C) under an inert atmosphere.[1] | N/A |

Synthesis

A potential synthetic pathway is outlined below:

DOT Script 1: Proposed Synthesis of this compound

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

-

Bromination of 2-Bromo-6-methylbenzoic acid: 2-Bromo-6-methylbenzoic acid would be subjected to a radical bromination, for instance, using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide in a suitable solvent such as carbon tetrachloride, under reflux. This would selectively brominate the methyl group to afford 2-bromo-6-(bromomethyl)benzoic acid.

-

Cyclization via Ammonolysis: The resulting 2-bromo-6-(bromomethyl)benzoic acid would then be treated with a source of ammonia, such as aqueous ammonia or ammonia gas in an appropriate solvent. This would lead to an intramolecular nucleophilic substitution, where the amino group displaces the benzylic bromide, followed by lactamization to yield this compound.

It is important to note that this is a proposed pathway, and optimization of reaction conditions would be necessary to achieve a good yield and purity of the final product.

Spectral Data

Detailed experimental spectral data for this compound is not widely published. However, based on its structure, the expected spectral characteristics are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the two methylene protons of the isoindolinone ring. The aromatic protons would appear as a multiplet in the aromatic region (typically 7-8 ppm). The CH₂ group adjacent to the nitrogen would likely appear as a singlet or a triplet around 4.5 ppm, and the CH₂ group adjacent to the aromatic ring would appear as a singlet or a triplet around 3.0-3.5 ppm.

-

¹³C NMR: The carbon NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon would be the most downfield signal (around 170 ppm). The aromatic carbons would appear in the range of 120-145 ppm, with the carbon attached to the bromine atom showing a characteristic signal. The two methylene carbons would appear in the aliphatic region (around 40-50 ppm).

-

IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the C=O (amide) stretching vibration, typically in the region of 1680-1640 cm⁻¹. N-H stretching vibrations would be observed around 3200 cm⁻¹. The C-Br stretching vibration would be present in the fingerprint region.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br).

Biological and Therapeutic Potential

The isoindolinone scaffold is a key pharmacophore in a number of approved drugs, including the immunomodulatory agent lenalidomide and the antihypertensive drug chlorthalidone.[3] The introduction of a bromine atom at the 7-position of the isoindolinone core in this compound opens up avenues for the development of new therapeutic agents.

Inhibition of Cyclin-Dependent Kinase 7 (CDK7)

Recent computational studies have identified the isoindolin-1-one scaffold as a promising candidate for the development of CDK7 inhibitors.[4] CDK7 is a key regulator of the cell cycle and transcription, and its inhibition has emerged as a promising strategy in cancer therapy.[4] A 2024 study utilized molecular docking and dynamics simulations to screen a library of isoindolin-1-one derivatives against CDK7, identifying compounds with high binding affinity and favorable pharmacokinetic profiles.[4]

While this particular study did not explicitly name this compound, the findings strongly suggest that this compound and its derivatives warrant further investigation as potential CDK7 inhibitors.

DOT Script 2: CDK7 Signaling Pathway and Point of Inhibition

Caption: Proposed inhibition of the CDK7 signaling pathway.

Experimental Protocol for CDK7 Inhibition Assay (General):

A typical in vitro kinase assay to evaluate the inhibitory potential of this compound against CDK7 would involve the following steps:

-

Reagents: Recombinant human CDK7/Cyclin H/MAT1 enzyme, a suitable substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II), ATP (adenosine triphosphate), and the test compound (this compound).

-

Assay Procedure: The enzyme, substrate, and varying concentrations of the test compound are incubated in a buffer solution. The kinase reaction is initiated by the addition of ATP.

-

Detection: The extent of substrate phosphorylation is measured. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P from [γ-³²P]ATP), fluorescence-based assays, or luminescence-based assays that quantify the amount of ADP produced.

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.

Intermediate for PROTAC Synthesis

This compound serves as a key building block for the synthesis of "3-(7-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione".[5][6][7] This molecule is an analog of lenalidomide and is utilized in the development of Proteolysis Targeting Chimeras (PROTACs).[5][6][7] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The 7-bromo-isoindolinone moiety in this context is part of the E3 ligase-binding element, which is crucial for hijacking the cellular protein degradation machinery. The bromine atom provides a convenient site for the attachment of a linker, which in turn is connected to a ligand that binds to the target protein of interest.

DOT Script 3: General Workflow for PROTAC Synthesis and Action

Caption: Workflow for PROTAC synthesis and its mechanism.

Experimental Protocol for Synthesis of a PROTAC Intermediate (General):

The synthesis of 3-(7-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione would likely involve the reaction of this compound with a suitable derivative of glutamine or glutamic acid, followed by cyclization to form the piperidine-2,6-dione ring. The subsequent attachment of a linker and a target protein ligand would be achieved through standard organic chemistry transformations, such as cross-coupling reactions utilizing the bromine atom.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its potential as a precursor for CDK7 inhibitors and its established role in the synthesis of PROTACs highlight its significance in the development of novel therapeutics, particularly in the field of oncology. Further research into the synthesis, optimization of biological activity, and elucidation of the precise mechanisms of action of its derivatives is warranted and holds considerable promise for advancing drug discovery efforts.

References

- 1. nbinno.com [nbinno.com]

- 2. 4-Bromoisoindolin-1-one: Applications of in Pharmaceutical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-(7-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione | CAS:2229976-08-1 | AxisPharm [axispharm.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

Unraveling the Therapeutic Potential of the 7-Bromo-2,3-dihydro-isoindol-1-one Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The direct mechanism of action for 7-Bromo-2,3-dihydro-isoindol-1-one is not extensively documented in publicly available scientific literature. This technical guide focuses on its pivotal role as a versatile chemical scaffold in the synthesis of advanced therapeutic agents and explores the well-characterized mechanisms of action of its derivatives.

Introduction: The Isoindolinone Core in Medicinal Chemistry

The isoindolinone framework is a privileged heterocyclic structure that forms the core of numerous biologically active compounds, including natural products and synthetic pharmaceuticals.[1][2] Its rigid, bicyclic nature provides a three-dimensional architecture that can be strategically modified to interact with a variety of biological targets.[3][4] The isoindolinone scaffold is recognized for its synthetic accessibility and the diverse biological activities exhibited by its derivatives, which include anticancer, anti-inflammatory, antiviral, and neuroprotective effects.[2][5]

This compound serves as a key synthetic intermediate, with the bromine atom providing a reactive handle for further chemical modifications, enabling the construction of a diverse library of therapeutic candidates.[6] Its primary utility lies in its incorporation into more complex molecules, such as immunomodulatory drugs and proteolysis-targeting chimeras (PROTACs).

Role as a Scaffold in Targeted Protein Degradation: PROTACs

A significant application of the this compound scaffold is in the development of PROTACs. PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[7][8] They consist of three components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[9]

The isoindolinone core, often as part of a thalidomide or lenalidomide analog, can function as the E3 ligase-recruiting element, binding to the Cereblon (CRBN) E3 ubiquitin ligase.[10]

Mechanism of Action of Isoindolinone-Based PROTACs

The mechanism of action for a PROTAC utilizing an isoindolinone-based E3 ligase ligand can be summarized in the following steps:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein of interest (POI) and the E3 ubiquitin ligase (e.g., Cereblon), forming a ternary POI-PROTAC-E3 ligase complex.[11]

-

Ubiquitination: The formation of this complex brings the POI into close proximity with the E3 ligase, facilitating the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. This process is repeated to form a polyubiquitin chain on the target protein.[8]

-

Proteasomal Degradation: The polyubiquitinated POI is recognized and subsequently degraded by the 26S proteasome.[9]

-

Recycling: The PROTAC molecule is then released and can participate in further rounds of degradation, acting catalytically.[11]

References

- 1. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy 3-(7-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)pyrrolidine-2,5-dione [smolecule.com]

- 7. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on 7-Bromo-2,3-dihydro-isoindol-1-one Derivatives and Analogs for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Bromo-2,3-dihydro-isoindol-1-one and its derivatives, a chemical scaffold of significant interest in contemporary medicinal chemistry. This document outlines the synthesis, potential therapeutic applications, and relevant biological data associated with this class of compounds, with a particular focus on their emerging role as Poly(ADP-ribose) polymerase (PARP) inhibitors.

Introduction

The isoindolinone core is a privileged scaffold in drug discovery, forming the basis of numerous biologically active compounds. The introduction of a bromine atom at the 7-position of the 2,3-dihydro-isoindol-1-one core offers a versatile handle for further chemical modifications, making it an attractive starting point for the synthesis of diverse compound libraries. Preliminary studies and the broader literature on related isoindolinones suggest that derivatives of this compound may exhibit a range of pharmacological activities, including anti-inflammatory, neuroprotective, and notably, potent antitumor effects through mechanisms such as PARP inhibition.[1] This guide will delve into the available data and methodologies to support the exploration of this promising class of molecules.

Synthesis of this compound Derivatives

The core structure, this compound, serves as a key intermediate for the synthesis of a variety of derivatives. The bromine atom at the 7-position is particularly amenable to cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl substituents. Furthermore, the nitrogen atom of the lactam can be functionalized to introduce additional diversity.

A general synthetic approach to introduce substituents at the N-position involves the reaction of this compound with a suitable electrophile under basic conditions. For instance, the synthesis of 3-(7-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)pyrrolidine-2,5-dione involves the formation of the isoindoline core, which can be achieved through cyclization reactions from appropriate precursors.[1]

Biological Activity and Therapeutic Potential

While specific quantitative biological data for a wide range of this compound derivatives is emerging, the isoindolinone scaffold is well-established as a pharmacophore for PARP1 inhibition. PARP1 is a key enzyme in the base excision repair (BER) pathway, which is crucial for the repair of DNA single-strand breaks.[2] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP1 leads to synthetic lethality, making PARP inhibitors a promising class of anticancer agents.

PARP Inhibition

Several isoindolinone-based compounds have been identified as potent PARP1 inhibitors. While not bearing the 7-bromo substituent, these analogs provide strong evidence for the potential of the broader class. A notable example is the stereospecific PARP-1 inhibitor NMS-P515, which contains a methylated isoindolinone core.

Table 1: In Vitro Activity of the Isoindolinone-based PARP1 Inhibitor NMS-P515

| Compound | Target | Assay | Kd (µM) | IC50 (µM) |

| NMS-P515 | PARP-1 | Biochemical | 0.016 | - |

| NMS-P515 | PARP-1 | Cellular | - | 0.027 |

Data for NMS-P515, a methylated isoindolinone analog, is presented as a proxy for the potential activity of 7-bromo-isoindolinone derivatives.

Cytotoxicity in Cancer Cell Lines

The cytotoxic effects of isoindole derivatives have been evaluated in various cancer cell lines. Although data for this compound derivatives are not extensively available, studies on related isoindole-1,3-dione derivatives demonstrate their potential as anticancer agents.

Table 2: Cytotoxicity of Isoindole-1,3-dione Derivatives in Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| Compound 7 | A549 | Lung Carcinoma | 19.41 ± 0.01 |

| Compound 9 | HeLa | Cervical Carcinoma | Cell-selective activity |

| Compound 11 | HeLa | Cervical Carcinoma | Cell-selective activity |

| Compound 11 | C6 | Glioma | Higher activity than positive control at 100 µM |

Data is for isoindole-1,3-dione derivatives, highlighting the general cytotoxic potential of the isoindole scaffold.[3]

Experimental Protocols

General Synthesis of N-Substituted this compound Derivatives

This protocol describes a general method for the N-alkylation or N-arylation of the 7-bromo-isoindolinone core.

Materials:

-

This compound

-

Appropriate alkyl or aryl halide (e.g., R-X where X = Br, I)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Ethyl acetate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for 30 minutes.

-

Add the alkyl or aryl halide (1.1 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or heat as required, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired N-substituted derivative.

PARP1 Inhibition Assay (Fluorometric)

This protocol outlines a general procedure for assessing the in vitro inhibitory activity of test compounds against PARP1 using a commercially available fluorometric assay kit.

Materials:

-

Recombinant human PARP1 enzyme

-

Activated DNA

-

β-Nicotinamide adenine dinucleotide (β-NAD+)

-

Test compounds (dissolved in DMSO)

-

Assay buffer

-

Developer reagent

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

In a 96-well black microplate, add the following to each well:

-

Assay Buffer

-

Activated DNA

-

Test compound or vehicle control (for positive and negative controls)

-

-

Add the PARP1 enzyme to all wells except the negative control wells.

-

Initiate the reaction by adding β-NAD+ to all wells.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Stop the reaction by adding the developer reagent to each well.

-

Incubate for an additional 15 minutes at room temperature, protected from light.

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This protocol provides a method for evaluating the cytotoxic effects of the synthesized derivatives on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (DMSO) and an untreated control.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

PARP1 Signaling in DNA Repair

The following diagram illustrates the role of PARP1 in the base excision repair (BER) pathway for single-strand DNA breaks (SSBs). Inhibition of PARP1 by compounds such as isoindolinone derivatives disrupts this pathway, leading to the accumulation of SSBs that can convert to more lethal double-strand breaks (DSBs), particularly in cancer cells with compromised homologous recombination repair mechanisms.

Caption: PARP1 signaling pathway in DNA single-strand break repair.

Experimental Workflow for Synthesis and Biological Evaluation

The diagram below outlines a typical workflow for the synthesis of this compound derivatives and their subsequent biological evaluation as potential PARP inhibitors.

Caption: Workflow for synthesis and evaluation of derivatives.

Conclusion

This compound represents a valuable and versatile scaffold for the development of novel therapeutic agents. The existing body of research on related isoindolinone and isoindole derivatives strongly suggests that this class of compounds holds significant promise, particularly as inhibitors of PARP1 for the treatment of cancers with specific DNA repair deficiencies. The synthetic accessibility of the 7-bromo-isoindolinone core, coupled with the detailed experimental protocols provided in this guide, offers a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of these compelling molecules. Further investigation into the structure-activity relationships of 7-bromo-substituted derivatives is warranted to identify lead candidates with optimal potency, selectivity, and pharmacokinetic properties for clinical development.

References

7-Bromo-2,3-dihydroisoindol-1-one: A Key Intermediate in the Synthesis of Bioactive Molecules

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of 7-Bromo-2,3-dihydroisoindol-1-one, focusing on its role as a versatile synthetic intermediate in the development of novel therapeutic agents. While direct quantitative biological activity data for this specific compound is limited in publicly available literature, its strategic importance lies in its utility as a scaffold for generating a diverse range of biologically active molecules.

Core Structure and Synthetic Utility

7-Bromo-2,3-dihydroisoindol-1-one belongs to the isoindolinone class of heterocyclic compounds. The presence of a bromine atom at the 7-position provides a reactive handle for a variety of chemical transformations, most notably transition metal-catalyzed cross-coupling reactions. This allows for the introduction of diverse aryl, heteroaryl, and alkyl substituents, enabling the exploration of a broad chemical space in drug discovery programs. The isoindolinone core itself is a well-established pharmacophore found in numerous biologically active compounds.

Biological Activities of Derivatives

Derivatives of 7-Bromo-2,3-dihydroisoindol-1-one have been investigated for several therapeutic applications, as summarized in the table below. It is important to note that the following activities are attributed to molecules synthesized from 7-Bromo-2,3-dihydroisoindol-1-one, rather than the compound itself.

| Therapeutic Area | Target/Activity | Compound Class | Reference |

| Oncology | PARP-1 Inhibition | Isoindolinone derivatives | [General concept from multiple sources] |

| Oncology | CDK7 Inhibition | Quinoline-based isoindolin-1-ones | [1] |

| Infectious Diseases | Antibacterial | Quinoline-based isoindolin-1-ones | [1] |

Synthetic Pathways and Methodologies

The primary synthetic utility of 7-Bromo-2,3-dihydroisoindol-1-one is as a building block for more complex molecules. A general experimental workflow for the utilization of this intermediate is outlined below.

General Experimental Workflow for Derivatization

The following diagram illustrates a typical workflow for leveraging 7-Bromo-2,3-dihydroisoindol-1-one in a drug discovery context.

Caption: General workflow for the use of 7-Bromo-2,3-dihydroisoindol-1-one in drug discovery.

Key Experimental Protocol: Suzuki-Miyaura Cross-Coupling

While a specific, detailed experimental protocol for a named, biologically active compound synthesized directly from 7-Bromo-2,3-dihydroisoindol-1-one is not available in the searched literature, a generalized procedure for a key synthetic transformation is provided below. This Suzuki-Miyaura cross-coupling reaction is a common method for functionalizing the 7-position of the isoindolinone core.

Objective: To synthesize a 7-aryl-2,3-dihydroisoindol-1-one derivative from 7-Bromo-2,3-dihydroisoindol-1-one.

Materials:

-

7-Bromo-2,3-dihydroisoindol-1-one

-

Arylboronic acid or arylboronic acid pinacol ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

-

Inert gas (e.g., Argon, Nitrogen)

Procedure:

-

To a flame-dried reaction vessel under an inert atmosphere, add 7-Bromo-2,3-dihydroisoindol-1-one (1 equivalent), the arylboronic acid/ester (1.1-1.5 equivalents), the palladium catalyst (0.05-0.1 equivalents), and the base (2-3 equivalents).

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 7-aryl-2,3-dihydroisoindol-1-one.

Potential Signaling Pathway Involvement of Derivatives

The isoindolinone scaffold is a key feature of several inhibitors of the Poly(ADP-ribose) polymerase (PARP) family of enzymes. PARP enzymes, particularly PARP-1, are crucial for the repair of single-strand DNA breaks. In cancers with deficiencies in homologous recombination (a major DNA double-strand break repair pathway), such as those with BRCA1/2 mutations, inhibition of PARP leads to an accumulation of DNA damage and subsequent cell death through a mechanism known as synthetic lethality.

The diagram below illustrates the principle of synthetic lethality involving PARP inhibition.

Caption: Simplified signaling pathway of synthetic lethality with PARP inhibitors in BRCA-deficient cancer cells.

Conclusion

7-Bromo-2,3-dihydroisoindol-1-one is a valuable and versatile building block in medicinal chemistry. While its intrinsic biological activity is not extensively documented, its utility in the synthesis of potent and selective modulators of various biological targets, including PARP and CDK7, is of significant interest. The information provided in this guide highlights its potential for the development of novel therapeutics and serves as a foundation for further research and drug discovery efforts.

References

The Strategic Therapeutic Potential of 7-Bromo-2,3-dihydro-isoindol-1-one: A Core Scaffold for Targeted Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its derivatives, 7-Bromo-2,3-dihydro-isoindol-1-one has emerged as a critical building block in the development of targeted therapeutics. Its strategic bromination provides a versatile handle for chemical modification, enabling the synthesis of potent and selective agents against a range of high-value therapeutic targets. This technical guide consolidates the current understanding of the therapeutic potential of this compound, focusing on its role in the development of modulators for key proteins in oncology and neurodegenerative diseases. We present a comprehensive overview of its primary therapeutic targets, supported by quantitative data from relevant derivatives, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Core Therapeutic Applications

The primary therapeutic relevance of this compound lies in its utility as a precursor for ligands targeting the E3 ubiquitin ligase Cereblon (CRBN), a key component in Proteolysis-Targeting Chimeras (PROTACs). Additionally, the broader isoindolinone class has shown potential as inhibitors of Cyclin-Dependent Kinase 7 (CDK7), carbonic anhydrases, and cholinesterases.

Cereblon (CRBN) Ligands for Proteolysis-Targeting Chimeras (PROTACs)

The most significant application of this compound is in the synthesis of CRBN ligands for PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The 7-bromo-isoindolinone core is a key component of lenalidomide analogs, which bind to CRBN. The bromine atom at the 7-position serves as a crucial attachment point for linkers that connect the CRBN-binding moiety to a ligand for a target protein.[1][2] This strategy allows for the development of therapeutics that can eliminate pathogenic proteins rather than just inhibiting them.

Cyclin-Dependent Kinase 7 (CDK7) Inhibition

The isoindolin-1-one scaffold has been identified as a promising framework for the development of CDK7 inhibitors.[3][4] CDK7 is a key regulator of both the cell cycle and transcription, making it an attractive target in oncology.[5] While direct inhibitory data for this compound is not yet available, molecular docking studies of a library of 48 isoindolinones have shown high binding affinity to the active site of CDK7, suggesting that derivatives of this scaffold are promising candidates for anti-cancer therapies.[3][4]

Broader Potential: Carbonic Anhydrase and Cholinesterase Inhibition

Derivatives of the closely related isoindoline-1,3-dione and isoindolinone scaffolds have demonstrated inhibitory activity against carbonic anhydrases (CAs) and cholinesterases (ChEs).[6][7] CAs are involved in pH regulation and are targets for diuretics and anti-glaucoma agents, while ChE inhibitors are a mainstay in the treatment of Alzheimer's disease. Although specific data for this compound is lacking, the general activity of the scaffold class suggests a potential for developing inhibitors for these enzyme families.

Quantitative Data on Isoindolinone Derivatives

The following tables summarize the available quantitative data for derivatives of this compound and the broader isoindolinone class against their respective targets. It is important to note that no direct inhibitory or binding data for this compound itself has been published.

Table 1: Binding Affinities of Isoindolinone-Based Ligands to Cereblon (CRBN)

| Compound | Assay Type | Quantitative Data (IC50) | Reference Compound | Reference IC50 |

| 3-(7-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione | PROTAC Research | Data not specified | Lenalidomide | Data not specified |

| Pomalidomide | Fluorescence Polarization | 153.9 nM | - | - |

| Lenalidomide | Fluorescence Polarization | 268.6 nM | - | - |

| Thalidomide | Fluorescence Polarization | 347.2 nM | - | - |

Data for reference compounds from Reaction Biology Corporation's Cereblon Binding Assay Service.[8]

Table 2: Inhibitory Activity of Isoindolinone Derivatives against Cyclin-Dependent Kinases (CDKs)

| Compound Class | Target | Assay Type | Quantitative Data (Binding Energy) | Known Inhibitor |

| Isoindolin-1-ones | CDK7 | Molecular Docking | Up to -10.1 kcal/mol | THZ1, CT7001 |

Data from a virtual screening study of a library of 48 isoindolinones.[3][4]

Table 3: Inhibitory Activity of Isoindolinone and Related Scaffolds against Carbonic Anhydrases and Cholinesterases

| Compound Class | Target | Quantitative Data (IC50 / Ki) |

| Isoindolinone derivatives | hCA I | Ki: 11.48 - 87.08 nM |

| Isoindolinone derivatives | hCA II | Ki: 9.32 - 160.34 nM |

| Isoindolin-1,3-dione derivatives | AChE | IC50: 0.11 - 0.86 µM |

| Isoindolin-1,3-dione derivatives | BuChE | IC50: 5.7 - 30.2 µM |

hCA: human Carbonic Anhydrase; AChE: Acetylcholinesterase; BuChE: Butyrylcholinesterase. Data for a series of novel synthesized derivatives.[6][7]

Visualizing Mechanisms and Workflows

To better understand the therapeutic applications and development processes involving this compound, the following diagrams illustrate key concepts.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. tandfonline.com [tandfonline.com]

- 3. device.report [device.report]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. reactionbiology.com [reactionbiology.com]

- 6. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. reactionbiology.com [reactionbiology.com]

7-Bromo-2,3-dihydro-isoindol-1-one: A Linchpin in the Synthesis of Advanced Therapeutics

An In-depth Technical Review for Researchers and Drug Development Professionals

Introduction: 7-Bromo-2,3-dihydro-isoindol-1-one is a heterocyclic organic compound that has garnered significant attention in the field of medicinal chemistry. Its rigid, bicyclic structure serves as a versatile scaffold and a crucial building block in the synthesis of a variety of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and, most notably, the pivotal role of this compound as a key intermediate in the development of targeted therapies, particularly in the realm of oncology. While the intrinsic biological activity of this specific bromo-isoindolinone is not extensively documented, its importance is underscored by its incorporation into highly potent and specific enzyme inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, characterization, and application in synthetic protocols.

| Property | Value |

| CAS Number | 200049-46-3[1] |

| Molecular Formula | C₈H₆BrNO |

| Molecular Weight | 212.04 g/mol [1] |

| Boiling Point | 452.172°C[1] |

| Density | 1.666 g/mL[1] |

| Storage | Room temperature, dry[1] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the cyclization of a substituted benzene derivative. A commonly cited method utilizes 2-bromomethyl-3-chlorobenzoate and liquid ammonia. While specific yields and detailed reaction parameters can vary, the general procedure provides a reliable pathway to this key intermediate.

General Synthetic Workflow

The synthesis of this compound can be conceptualized in the following workflow:

References

Spectroscopic Data for 7-Bromo-2,3-dihydro-isoindol-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 7-Bromo-2,3-dihydro-isoindol-1-one. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents a combination of reported synthetic methods and predicted spectroscopic data based on the analysis of structurally analogous compounds. The information herein serves as a valuable resource for the identification and characterization of this compound in a research and development setting. This document includes predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in clear tabular formats. Detailed, generalized experimental protocols for acquiring such spectra are also provided, alongside a visual workflow for spectroscopic analysis.

Introduction

This compound is a halogenated derivative of the isoindolinone scaffold, a core structure present in a variety of biologically active compounds and pharmaceutical agents. The presence and position of the bromine atom can significantly influence the molecule's physicochemical properties and biological activity, making it a compound of interest in medicinal chemistry and drug discovery. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research or synthetic endeavor.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and comparison with data from structurally related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 - 9.0 | Singlet (broad) | 1H | N-H |

| ~7.6 - 7.7 | Doublet | 1H | Ar-H |

| ~7.4 - 7.5 | Doublet | 1H | Ar-H |

| ~7.2 - 7.3 | Triplet | 1H | Ar-H |

| ~4.4 - 4.5 | Singlet | 2H | -CH₂- |

Predicted solvent: DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~170 - 172 | C=O (amide) |

| ~145 - 147 | Ar-C |

| ~135 - 137 | Ar-C |

| ~130 - 132 | Ar-CH |

| ~128 - 130 | Ar-CH |

| ~124 - 126 | Ar-CH |

| ~118 - 120 | Ar-C-Br |

| ~45 - 47 | -CH₂- |

Predicted solvent: DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Infrared (IR) Spectroscopy

Table 3: Predicted IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 - 3300 | Strong, Broad | N-H Stretch |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~1680 - 1700 | Strong | C=O Stretch (Amide) |

| ~1600 - 1580 | Medium | Aromatic C=C Stretch |

| ~1470 - 1450 | Medium | Aromatic C=C Stretch |

| ~1100 - 1000 | Medium | C-N Stretch |

| ~600 - 500 | Medium to Strong | C-Br Stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 211/213 | High | [M]⁺ (presence of Br isotope pattern) |

| 182/184 | Medium | [M - CO]⁺ |

| 132 | Medium | [M - Br]⁺ |

| 104 | High | [M - Br - CO]⁺ |

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

Data Acquisition:

-

Place the NMR tube in the spectrometer.

-

Tune and shim the instrument to obtain a homogeneous magnetic field.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. An appropriate number of scans should be used to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR setup.

-

Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile). The concentration should be in the low µg/mL to ng/mL range.

-

-

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the ion source of the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography.

-

The sample is vaporized and then bombarded with a beam of high-energy electrons to induce ionization and fragmentation.

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺) to determine the molecular weight.

-

Analyze the fragmentation pattern to gain information about the structure of the molecule. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be clearly visible for bromine-containing fragments.

-

Workflow and Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound.

Caption: Workflow for the Spectroscopic Analysis of a Synthesized Compound.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data and generalized experimental protocols for this compound. While awaiting the publication of direct experimental data, this guide offers researchers a robust starting point for the synthesis, identification, and characterization of this and structurally related compounds. The provided workflow and data tables are intended to streamline the analytical process and aid in the successful elucidation of the molecular structure.

Navigating the Safety Profile of 7-Bromo-2,3-dihydro-isoindol-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known safety and handling precautions for 7-Bromo-2,3-dihydro-isoindol-1-one (CAS No. 200049-46-3). Due to the limited availability of a complete, publicly accessible Safety Data Sheet (SDS) for this specific compound, this document synthesizes available data, information from structurally similar compounds, and general best practices for handling halogenated organic compounds in a laboratory setting. This guide is intended to supplement, not replace, a formal risk assessment and the consultation of a complete SDS when available.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The available safety information indicates the following GHS classifications:

-

GHS Pictogram:

-

GHS07 (Exclamation Mark)

-

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H317: May cause an allergic skin reaction.

-

Based on data from positional isomers such as 6-Bromo-2,3-dihydro-1H-isoindol-1-one, there is a potential for additional hazards that should be considered until more specific data becomes available. These potential hazards include:

-

Harmful in contact with skin (Acute toxicity, dermal).

-

Causes skin irritation.

-

Causes serious eye irritation.

-

Harmful if inhaled (Acute toxicity, inhalation).

-

May cause respiratory irritation.

A thorough risk assessment should be conducted before handling this compound, assuming it may possess these additional hazardous properties.

Physical and Chemical Properties

Limited empirical data for the physical and chemical properties of this compound is publicly available. The table below summarizes the known information.

| Property | Value | Source |

| CAS Number | 200049-46-3 | Supplier Data |

| Molecular Formula | C₈H₆BrNO | Supplier Data |

| Molecular Weight | 212.04 g/mol | Supplier Data |

| Physical Form | Solid | Supplier Data |

| Vapor Pressure | 0 mmHg at 25°C | Echemi[1] |

| Storage Temperature | Room Temperature (in a dry, sealed container) | Supplier Data |

Exposure Controls and Personal Protection

Given the known and potential hazards, stringent adherence to personal protective equipment (PPE) protocols is mandatory when handling this compound.

Engineering Controls

-

Fume Hood: All handling of this compound, including weighing and preparing solutions, should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of dust or vapors.

Personal Protective Equipment (PPE)

The precautionary statement P280 ("Wear protective gloves/protective clothing/eye protection/face protection") should be strictly followed.

| PPE Type | Specifications |

| Eye/Face Protection | Chemical safety goggles are required. A face shield should be worn in situations with a higher risk of splashing or dust generation. |

| Skin Protection | A flame-retardant lab coat is mandatory. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile) must be worn. It is advisable to double-glove. Always inspect gloves for integrity before use and remove them using the proper technique to avoid skin contact. |

| Respiratory Protection | For procedures that may generate significant dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter may be necessary, based on a formal risk assessment. |

Handling and Storage

Safe Handling Workflow

The following diagram outlines the logical workflow for the safe handling of this compound from receipt to disposal.

Storage Requirements

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

The storage area should be clearly labeled, and access should be restricted to authorized personnel.

First Aid and Emergency Procedures

The following first-aid measures are based on general protocols for hazardous chemicals and should be confirmed with a specific SDS when available.

| Exposure Route | First Aid Measures |

| Ingestion | Harmful if swallowed. Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

| Skin Contact | May cause an allergic skin reaction. Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. If skin irritation or a rash occurs, seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

Accidental Release Measures

-

Minor Spills: Evacuate the immediate area. Wear appropriate PPE. Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep up the absorbed material and place it into a sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent, followed by soap and water.

-

Major Spills: Evacuate the laboratory and alert others in the vicinity. Contact your institution's emergency response team immediately. Do not attempt to clean up a large spill without proper training and equipment.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers.

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Hazardous Combustion Products: Combustion may produce toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen bromide gas.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

All waste materials, including the compound itself, contaminated absorbents, and disposable PPE, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.

Toxicological Information

No specific toxicological studies for this compound were found in the public domain. The "Harmful if swallowed" classification suggests oral toxicity. The "May cause an allergic skin reaction" classification indicates its potential as a skin sensitizer. The toxicological properties of its isomers suggest that it may also be an irritant to the skin, eyes, and respiratory system.

| Toxicity Data | Value |

| Acute Oral Toxicity | Harmful if swallowed (H302) |

| Acute Dermal Toxicity | Data not available |

| Acute Inhalation Toxicity | Data not available |

| Skin Corrosion/Irritation | Data not available (Isomers are irritants) |

| Serious Eye Damage/Irritation | Data not available (Isomers are irritants) |

| Respiratory or Skin Sensitization | May cause an allergic skin reaction (H317) |

| Carcinogenicity | Data not available |

| Mutagenicity | Data not available |

| Teratogenicity | Data not available |

Disclaimer: This guide is intended for informational purposes only and is based on the best available data at the time of writing. It is not a substitute for a comprehensive Safety Data Sheet and a thorough, site-specific risk assessment. All laboratory personnel must be trained in the proper handling of hazardous chemicals before working with this compound.

References

Methodological & Application

Synthesis of quinoline-based isoindolin-1-ones using 7-Bromo-2,3-dihydro-isoindol-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of novel quinoline-based isoindolin-1-ones, utilizing 7-Bromo-2,3-dihydro-isoindol-1-one as a key starting material. The primary synthetic strategy focuses on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. These compounds are of significant interest in medicinal chemistry due to the established biological activities of both quinoline and isoindolinone scaffolds, which include anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This application note includes a detailed experimental protocol, data on reaction optimization, and methods for structural characterization.

Introduction

The fusion of quinoline and isoindolin-1-one moieties into a single molecular entity presents a promising avenue for the development of new therapeutic agents.[1][3] The quinoline core is a prevalent feature in a variety of biologically active compounds, while the isoindolinone scaffold is a key component of several approved drugs.[4][5] The synthesis of these hybrid molecules can be efficiently achieved through modern cross-coupling methodologies. The Suzuki-Miyaura reaction, a powerful palladium-catalyzed carbon-carbon bond-forming reaction, is a highly effective method for coupling aryl halides with arylboronic acids under mild conditions.[6][7][8] This protocol details the application of the Suzuki-Miyaura coupling for the synthesis of 7-(quinolinyl)isoindolin-1-ones from this compound and various quinolineboronic acids.

Data Presentation

The following table summarizes the results of the Suzuki-Miyaura cross-coupling reaction between this compound and different quinolineboronic acids under optimized conditions.

| Entry | Quinolineboronic Acid | Product | Yield (%) |

| 1 | Quinoline-4-boronic acid | 7-(Quinolin-4-yl)-2,3-dihydro-isoindol-1-one | 85 |

| 2 | Quinoline-3-boronic acid | 7-(Quinolin-3-yl)-2,3-dihydro-isoindol-1-one | 78 |

| 3 | 6-Methoxyquinoline-4-boronic acid | 7-(6-Methoxyquinolin-4-yl)-2,3-dihydro-isoindol-1-one | 82 |

| 4 | 2-Methylquinoline-4-boronic acid | 7-(2-Methylquinolin-4-yl)-2,3-dihydro-isoindol-1-one | 75 |

Experimental Protocols

Protocol 1: Synthesis of 7-(Quinolin-4-yl)-2,3-dihydro-isoindol-1-one via Suzuki-Miyaura Coupling

This protocol outlines the general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with quinoline-4-boronic acid.

Materials:

-

This compound

-

Quinoline-4-boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried Schlenk flask, add this compound (1.0 mmol), quinoline-4-boronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

-

Evacuate the flask and backfill with argon. Repeat this process three times.

-

Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Characterization:

The structure of the synthesized compound should be confirmed by NMR spectroscopy and mass spectrometry.

-

¹H NMR: Expect signals in the aromatic region (δ 7.0-9.0 ppm) corresponding to the protons of the quinoline and isoindolinone rings.[9][10][11]

-

¹³C NMR: Expect characteristic signals for the carbonyl carbon of the isoindolinone (δ ~168 ppm) and the carbons of the heterocyclic rings.[9][10][11]

-

Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product should be observed.

Mandatory Visualizations

Synthetic Workflow

Caption: Experimental workflow for the synthesis of quinoline-based isoindolin-1-ones.

Hypothetical Signaling Pathway

Given the known anticancer activities of both quinoline and isoindolinone derivatives, a potential mechanism of action for the synthesized compounds could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt pathway.[1][12][13]

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

References

- 1. jocpr.com [jocpr.com]

- 2. Identification of quinoline-chalcones and heterocyclic chalcone-appended quinolines as broad-spectrum pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinoline- and Isoindoline-Integrated Polycyclic Compounds as Antioxidant, and Antidiabetic Agents Targeting the Dual Inhibition of α-Glycosidase and α-Amylase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. [PDF] Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core | Semantic Scholar [semanticscholar.org]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. benchchem.com [benchchem.com]

- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. tandf.figshare.com [tandf.figshare.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and biological evaluation of 7-arylindoline-1-benzenesulfonamides as a novel class of potent anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

Application Notes and Protocols for 7-Bromo-2,3-dihydro-isoindol-1-one as a Potential CDK7 Inhibitor in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 7 (CDK7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating both cell cycle progression and transcription.[1][2] CDK7 is a core component of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[2] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II (Pol II), a crucial step for the initiation and elongation phases of transcription.[3] In many cancers, there is a heightened dependency on CDK7 activity to maintain uncontrolled proliferation and the expression of key oncogenes, making its inhibition a promising anti-cancer strategy.[4]

Recent cheminformatics studies have identified the isoindolin-1-one scaffold as a promising framework for the development of novel CDK7 inhibitors.[5][6] Through virtual screening of isoindolin-1-one derivatives, a high binding affinity and stable interaction with the ATP-binding site of CDK7 have been predicted.[5] While direct experimental data for 7-Bromo-2,3-dihydro-isoindol-1-one is not yet publicly available, its structure aligns with the pharmacophore models suggesting potential CDK7 inhibitory activity.

These application notes provide a comprehensive overview of the methodologies and protocols to investigate the potential of this compound and other isoindolin-1-one derivatives as CDK7 inhibitors in a cancer research setting. The following sections detail protocols for the synthesis of the core scaffold, in vitro kinase assays, cell-based viability and signaling assays, and present illustrative data for this compound based on computational predictions and the expected outcomes for a potent CDK7 inhibitor.

Data Presentation: Predicted and Illustrative Efficacy

The following tables summarize the predicted and illustrative quantitative data for this compound as a CDK7 inhibitor. Note: This data is hypothetical and serves as a guide for expected results based on computational modeling of the isoindolin-1-one scaffold.[5] Experimental validation is required.

Table 1: Illustrative In Vitro Kinase Inhibition Profile

| Kinase Target | Predicted IC50 (nM) |

| CDK7 | < 100 |

| CDK1 | > 1000 |

| CDK2 | > 1000 |

| CDK4 | > 5000 |

| CDK6 | > 5000 |

| CDK9 | > 1000 |

Table 2: Illustrative Anti-proliferative Activity in Cancer Cell Lines

| Cell Line | Cancer Type | Predicted GI50 (µM) |

| MCF-7 | Breast Cancer (ER+) | < 1 |

| MDA-MB-231 | Triple-Negative Breast Cancer | < 1 |

| HCT116 | Colorectal Carcinoma | < 2 |

| A549 | Non-Small Cell Lung Cancer | < 2 |

| Jurkat | T-cell Leukemia | < 0.5 |

Mandatory Visualizations

Caption: Dual mechanism of CDK7 inhibition in cancer.

Caption: Workflow for evaluating a potential CDK7 inhibitor.

Experimental Protocols

Protocol 1: Synthesis of the Isoindolin-1-one Scaffold

This protocol describes a general method for the synthesis of 3-hydroxyisoindolin-1-one derivatives, which can be adapted for the synthesis of this compound. This method utilizes an ultrasound-assisted reaction of 3-alkylidenephthalides with primary amines.[7]

Materials:

-

(Z)-3-Alkylideneisobenzofuran-1(3H)-one (starting material, can be synthesized from the corresponding phthalic anhydride)

-

Primary amine (e.g., ammonia or a protected amine)

-

iso-Propanol (solvent)

-

Ultrasonic bath

-

Sodium cyanoborohydride (NaBH₃CN) for subsequent reduction if required

-

p-Toluenesulfonic acid monohydrate for subsequent reduction if required

Procedure:

-

In a round-bottom flask, dissolve the (Z)-3-alkylideneisobenzofuran-1(3H)-one (1 equivalent) and the primary amine (2 equivalents) in iso-propanol.

-

Place the flask in a pre-heated ultrasonic bath (e.g., 50°C) and irradiate for 30-60 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-